1-Aminoanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

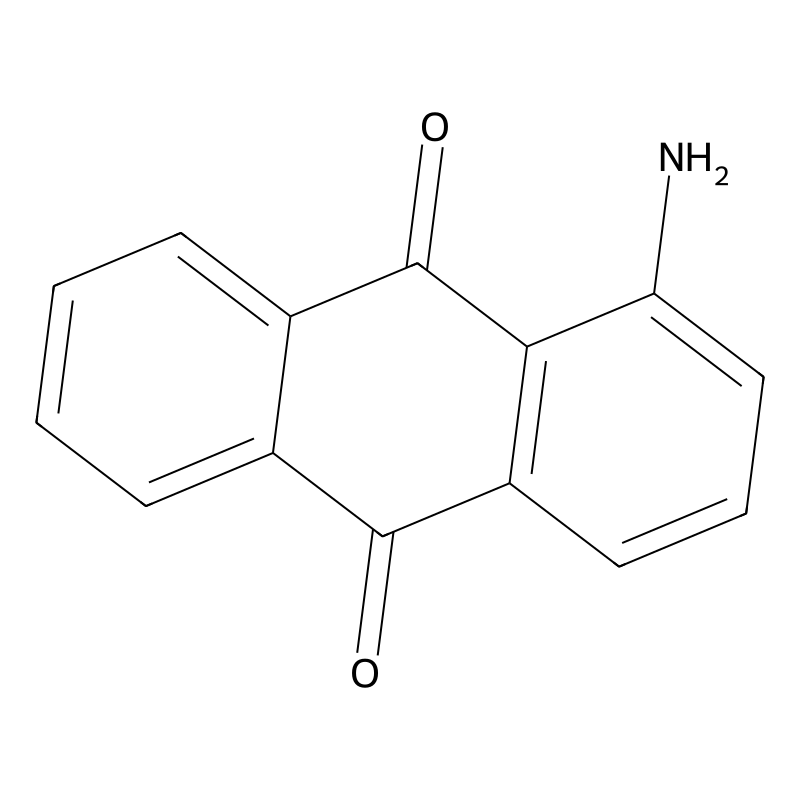

1-Aminoanthraquinone is an organic compound belonging to the anthraquinone family, characterized by the presence of an amino group at the first position of the anthraquinone structure. Its molecular formula is C₁₄H₉N₁O₂, and it has a molecular weight of approximately 233.23 g/mol. This compound exhibits a deep red color and is known for its application in dyeing and as an intermediate in chemical synthesis. The amino group enhances its reactivity compared to other anthraquinones, making it a valuable compound in various chemical processes and applications.

- As 1-AA is primarily an intermediate in dye production, its mechanism of action in that context is not directly relevant to scientific research.

- Ammonolysis: 1-Aminoanthraquinone can undergo ammonolysis, where it reacts with ammonia to form derivatives such as imines or further amino-substituted products under specific conditions .

- Electrochemical Reduction: The compound can be reduced electrochemically, displaying two distinct reduction waves indicative of a two-step mechanism .

- Nucleophilic Substitution: The amino group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives .

1-Aminoanthraquinone exhibits notable biological activities, particularly in the context of cytotoxicity against cancer cells. Studies have shown that derivatives of aminoanthraquinones can induce apoptosis in tumor cells, making them potential candidates for anticancer agents . Additionally, there is evidence suggesting that quinones, including 1-aminoanthraquinone, may generate reactive oxygen species, which are implicated in cellular damage and cancer progression .

The synthesis of 1-aminoanthraquinone can be achieved through several methods:

- Ammonolysis of 1-Nitroanthraquinone: A common method involves the ammonolysis of 1-nitroanthraquinone in a controlled environment, where ammonia reacts with the nitro group to yield 1-aminoanthraquinone .

- Catalytic Reactions: Another approach includes using solid acid catalysts in reactions involving 2-chlorobenzyl chloride and xylene, followed by oxidation and decarboxylation steps to produce the amino derivative .

- Continuous Flow Techniques: Recent advancements suggest that continuous-flow methods can improve safety and efficiency during synthesis by minimizing hazardous byproducts .

1-Aminoanthraquinone has diverse applications across various fields:

- Dye Industry: It is primarily used as a dyeing agent due to its vibrant color and stability.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer cells.

- Chemical Research: It is utilized in research settings for studying redox properties and reaction mechanisms involving quinones.

Interaction studies involving 1-aminoanthraquinone have focused on its electrochemical behavior and biological interactions. For instance:

- Electrochemical Properties: Studies have demonstrated how structural variations among aminoanthraquinones affect their electrochemical behavior, influencing their reactivity and potential applications .

- Biological Interactions: Research indicates that 1-aminoanthraquinone can interact with cellular components, leading to oxidative stress and potential cytotoxic effects on cancer cells .

Several compounds share structural similarities with 1-aminoanthraquinone. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Ethylaminoanthraquinone | Similar anthraquinone core | Ethyl substitution increases lipophilicity |

| 1-Diethylaminoanthraquinone | Similar anthraquinone core | Two ethyl groups enhance biological activity |

| 1-Chloroanthraquinone | Halogenated variant | Chlorine substitution affects reactivity |

| 1-Nitroanthraquinone | Nitro group instead of amino | Nitro group allows for different reactivity pathways |

Each of these compounds exhibits unique properties that differentiate them from 1-aminoanthraquinone, particularly regarding their biological activity and chemical reactivity. The presence of different substituents influences their solubility, reactivity, and potential applications in various fields.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

General Manufacturing Information

9,10-Anthracenedione, amino-: INACTIVE

Dates

Pd-catalyzed α-selective C(sp3)-H acetoxylation of amides through an unusual cyclopalladation mechanism

Meining Wang, Yang Yang, Zhoulong Fan, Zhen Cheng, Weiliang Zhu, Ao ZhangPMID: 25603885 DOI: 10.1039/c4cc09576f

Abstract

We report the first example of Pd-catalyzed site-selective α-C(sp(3))-H oxidation/acetoxylation of amides through an unusual [4,6]-bicyclic metallacycle intermediate with 1-aminoanthraquinone as a new bidentate directing group. In addition to the distinct mechanism and high efficiency, the reaction is highly appealing due to the ample commercial source, low-cost, as well as easy removal and recycling of the auxiliary group.Influence of different amino substituents in position 1 and 4 on spectroscopic and acid base properties of 9,10-anthraquinone moiety

Anna Wcisło, Paweł Niedziałkowski, Elżbieta Wnuk, Dorota Zarzeczańska, Tadeusz OssowskiPMID: 23466318 DOI: 10.1016/j.saa.2013.01.085

Abstract

A series of novel 1-amino and 1,4-diamino-9,10-anthraquinones, substituted with different alkyl groups, were synthesized as the result of alkylation with amino substituents. All the obtained aminoanthraquinone derivatives were characterized by NMR, IR spectroscopy and mass spectrometry. The spectroscopic properties of these compounds were determined by using UV-Vis spectroscopy in acetonitrile, and in the mixture of acetonitrile and methanol at different pH ranges. The effects of various substituents present in the newly developed anthraquinone derivatives and their ability to form hydrogen bonds between the carbonyl oxygen atom of anthraquinone moiety and nitrogen atom of N-H group in 1-aminoanthraquinone (1-AAQ) and 1,4-diaminoanthraquinone (1,4-DAAQ) were studied. Additionally, the effects of hydrogen bond formation between O-H group in hydroxyethylamino substituent and the carbonyl oxygen atom of anthraquinone were investigated. The spectroscopic behavior of the studied derivatives strongly depended on the solvent-solute interactions and the nature of solvent. The values of pKa for the new anthraquinones were determined by the combined potentiometric and spectrophotometric titration methods.Probing excited-state dynamics and intramolecular proton transfer in 1-acylaminoanthraquinones via the intermolecular solvent response

Sarah J Schmidtke, David F Underwood, David A BlankPMID: 16834066 DOI: 10.1021/jp051964l

Abstract

The dynamics of a series of 1-acylaminoanthraquinones with varying degrees of excited-state intramolecular proton transfer are studied in acetonitrile and dichloromethane. Events are followed via changes in the third-order intermolecular Raman response as a function of time after resonant excitation of the chromophore. Compared to electronically resonant probes of the solute, measuring the ultrafast dynamics using the nonresonant solvent response offers a new and complementary perspective on the events that accompany excitation and proton transfer. Experimentally observed changes in the nuclear polarizability of the solvent follow dynamic changes in the solvent-solute interactions. Reorganization of the solvent in response to the significant changes in the intermolecular interactions upon proton transfer is found to play an important role in the reaction dynamics. With transfer of the proton taking place rapidly, the solvent controls the dynamics via the time-dependent evolution of the free energy surface, even on subpicosecond time scales. In addition, the solvent response probes the effects of intermolecular energy transfer as energy released during the reactive event is rapidly transferred to the local solvent environment and then dissipates to the bulk solvent on about a 10 ps time scale. A brief initial account of a portion of this work has appeared previously, J. Am. Chem. Soc. 2004, 126, 8620-8621.Ultrafast investigation of photoinduced charge transfer in aminoanthraquinone pharmaceutical product

Song Zhang, Simei Sun, Miaomiao Zhou, Lian Wang, Bing ZhangPMID: 28233835 DOI: 10.1038/srep43419

Abstract

We investigated the mechanism of intramolecular charge transfer and the following radiationless dynamics of the excited states of 1-aminoanthraquinone using steady state and time-resolved absorption spectroscopy combined with quantum chemical calculations. Following photoexcitation with 460 nm, conformational relaxation via twisting of the amino group, charge transfer and the intersystem crossing (ISC) processes have been established to be the major relaxation pathways responsible for the ultrafast nonradiative of the excited Sstate. Intramolecular proton transfer, which could be induced by intramolecular hydrogen bonding is inspected and excluded. Time-dependent density functional theory (TDDFT) calculations reveal the change of the dipole moments of the S

and S

states along the twisted coordinate of the amino group, indicating the mechanism of twisted intra-molecular charge transfer (TICT). The timescale of TICT is measured to be 5 ps due to the conformational relaxation and a barrier on the S

potential surface. The ISC from the S

state to the triplet manifold is a main deactivation pathway with the decay time of 28 ps. Our results observed here have yield a physically intuitive and complete picture of the photoinduced charge transfer and radiationless dynamics in anthraquinone pharmaceutial products.

Dissolved natural organic matter (NOM) impacts photosynthetic oxygen production and electron transport in coontail Ceratophyllum demersum

S Pflugmacher, C Pietsch, W Rieger, C E W SteinbergPMID: 15885750 DOI: 10.1016/j.scitotenv.2005.03.021

Abstract

Dissolved natural organic matter (NOM) is dead organic matter exceeding, in freshwater systems, the concentration of organic carbon in all living organisms by far. 80-90% (w/w) of the NOM is made up of humic substances (HS). Although NOM possesses several functional groups, a potential effect on aquatic organisms has not been studied. In this study, direct effects of NOM from various origins on physiological and biochemical functions in the aquatic plant Ceratophyllum demersum are presented. Environmentally relevant concentrations of NOM cause inhibitory effects on the photosynthetic oxygen production of C. demersum. Various NOM sources and the synthetic humic substance HS1500 inhibit the photosynthetic oxygen production of the plant as observed with 1-amino-anthraquinone, a known inhibitor of plant photosynthesis. 1-Aminoanthraquinone may serve as an analogue for the quinoid structures in NOM and HS. Most likely, the effects of NOM may be related to quinoid structures and work downstream of photosynthesis at photosystem (PS) II.Accuracy of color prediction of anthraquinone dyes in methanol solution estimated from first principle quantum chemistry computations

Piotr Cysewski, Tomasz JelińskiPMID: 23250806 DOI: 10.1007/s00894-012-1717-4

Abstract

The electronic spectrum of four different anthraquinones (1,2-dihydroxyanthraquinone, 1-aminoanthraquinone, 2-aminoanthraquinone and 1-amino-2-methylanthraquinone) in methanol solution was measured and used as reference data for theoretical color prediction. The visible part of the spectrum was modeled according to TD-DFT framework with a broad range of DFT functionals. The convoluted theoretical spectra were validated against experimental data by a direct color comparison in terms of CIE XYZ and CIE Lab tristimulus model color. It was found, that the 6-31G** basis set provides the most accurate color prediction and there is no need to extend the basis set since it does not improve the prediction of color. Although different functionals were found to give the most accurate color prediction for different anthraquinones, it is possible to apply the same DFT approach for the whole set of analyzed dyes. Especially three functionals seem to be valuable, namely mPW1LYP, B1LYP and PBE0 due to very similar spectra predictions. The major source of discrepancies between theoretical and experimental spectra comes from L values, representing the lightness, and the a parameter, depicting the position on green→magenta axis. Fortunately, the agreement between computed and observed blue→yellow axis (parameter b) is very precise in the case of studied anthraquinone dyes in methanol solution. Despite discussed shortcomings, color prediction from first principle quantum chemistry computations can lead to quite satisfactory results, expressed in terms of color space parameters.[Preparation and fluorescence study of anthracene, perylene and 1-aminoanthraquinone colloids]

Jin-Shui Liu, Yong-Xin Li, Feng Gao, Lun WangPMID: 15852824 DOI:

Abstract

Anthracene, perylene and 1-aminoanthraquinone colloids have been prepared by reprecipitation method. In comparison with the fluorescence emission spectra of colloids and molecules (in acetone solution), it was indicated that collids fluorescence spectra are red-shifted and easy emission. Base on the fluorescence emission and molecular structure theory, the authors conclude that these molecules overlap when they form particles. At the same time they are planar molecules. This results in the strong stacking electronic properties. So fluorescence excitation and emission become easy.Radiosensitization by dimethylbenzanthracene, diphenylcyclopropenone and aminoanthraquinones

G L FloersheimPMID: 7473893 DOI: 10.2131/jts.20.149

Abstract

Radiosensitization of mice by dimethylbenzanthracene, diphenylcyclopropenone and aminoanthraquinones was investigated in a model where survival time after lethal radiation was scored. Survival time was shortened by nontoxic doses of the chemicals. The used in vivo system confirmed the radiosensitizing potential of dimethylbenzanthracene reported previously with in vitro studies. Moreover, radiosensitizing properties of diphenylcyclopropenone and aminoanthraquinones could be demonstrated. The sensitizing interaction of these chemicals with radiation adds a new facet to their toxicological spectrum and could, by enhancing radiation effects, influence estimates of risk. On the other hand, diphenylcyclopropenone or aminoanthraquinones deserve consideration as topical sensitizers in conditions where radiation is indicated to treat cutaneous malignancies.[A routine analytical method for carcinogenic isomers in commercial 1-aminoanthraquinone and 1-aminoanthracene by high performance liquid chromatography]

H Matsushita, H Sakai, T Shiozaki, K Tanabe, T HandaPMID: 3761714 DOI: 10.1539/joh1959.28.124